5-Methyl-2-(propan-2-YL)cyclohexyl 5-methyl-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate
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Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl 5-methyl-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 5-methyl-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 5-methyl-2-(propan-2-yl)cyclohexanol and 2-nitrobenzaldehyde. The synthesis can be divided into the following steps:
Formation of the cyclohexyl intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with a suitable reagent to form the corresponding cyclohexyl intermediate.
Condensation reaction: The cyclohexyl intermediate is then subjected to a condensation reaction with 2-nitrobenzaldehyde to form the nitrophenyl derivative.
Cyclization: The nitrophenyl derivative undergoes cyclization with appropriate reagents to form the triazolopyrimidine ring system.
Esterification: The final step involves the esterification of the triazolopyrimidine derivative with a suitable carboxylic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and nitrophenyl moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include cyclohexanone derivatives and nitrophenyl oxides.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted triazolopyrimidine derivatives are formed.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 5-methyl-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl derivatives: These compounds share the cyclohexyl moiety but differ in other functional groups.
Triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine ring systems but different substituents.
Uniqueness
The uniqueness of 5-Methyl-2-(propan-2-yl)cyclohexyl 5-methyl-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate lies in its combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H29N5O4 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H29N5O4/c1-13(2)16-10-9-14(3)11-19(16)32-22(29)20-15(4)26-23-24-12-25-27(23)21(20)17-7-5-6-8-18(17)28(30)31/h5-8,12-14,16,19,21H,9-11H2,1-4H3,(H,24,25,26) |
InChI Key |
MXCAHEBFGHVXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4[N+](=O)[O-])C)C(C)C |
Origin of Product |
United States |
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